Methyl 4-cyano-3,5-difluorobenzoate
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Overview
Description
Methyl 4-cyano-3,5-difluorobenzoate is an organic compound with the molecular formula C9H5F2NO2. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with cyano and fluorine groups. This compound is often used in various chemical syntheses and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-cyano-3,5-difluorobenzoate can be synthesized through several methods. One common approach involves the reaction of 4-cyano-3,5-difluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, allowing the esterification process to take place efficiently .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-cyano-3,5-difluorobenzoate undergoes various chemical reactions, including:
Nucleophilic substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium amide or thiourea in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Lithium aluminum hydride in anhydrous ether is a typical reducing agent for the cyano group.
Major Products Formed
Nucleophilic substitution: Substituted derivatives with various functional groups depending on the nucleophile used.
Reduction: 4-amino-3,5-difluorobenzoate.
Hydrolysis: 4-cyano-3,5-difluorobenzoic acid.
Scientific Research Applications
Methyl 4-cyano-3,5-difluorobenzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 4-cyano-3,5-difluorobenzoate involves its interaction with specific molecular targets. The cyano and fluorine groups on the benzene ring can participate in various binding interactions with enzymes and receptors, influencing their activity. These interactions can modulate biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 3,5-difluorobenzoate: Similar structure but lacks the cyano group.
Methyl 4-cyano-2,5-difluorobenzoate: Similar structure with different fluorine substitution pattern.
Uniqueness
Methyl 4-cyano-3,5-difluorobenzoate is unique due to the presence of both cyano and fluorine groups on the benzene ring. This combination imparts distinct chemical reactivity and
Properties
Molecular Formula |
C9H5F2NO2 |
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Molecular Weight |
197.14 g/mol |
IUPAC Name |
methyl 4-cyano-3,5-difluorobenzoate |
InChI |
InChI=1S/C9H5F2NO2/c1-14-9(13)5-2-7(10)6(4-12)8(11)3-5/h2-3H,1H3 |
InChI Key |
UCDIOXLVPGLHSW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)F)C#N)F |
Origin of Product |
United States |
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